N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide
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Overview
Description
N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide is a compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide typically involves the reaction of 5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazole with cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The prop-2-en-1-ylsulfanyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Various nucleophiles or electrophiles; reaction conditions depend on the specific substitution desired.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or thioethers.
Substitution: Formation of new thiadiazole derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in biological processes.
Modulating Receptors: Interacting with cellular receptors to modulate signaling pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-fluoro-N-[5-(prop-2-yn-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide
- 5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-amine
Uniqueness
N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide is unique due to its specific structural features, such as the presence of a cyclopropanecarboxamide group, which imparts distinct chemical and biological properties compared to other thiadiazole derivatives
Properties
Molecular Formula |
C9H11N3OS2 |
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Molecular Weight |
241.3 g/mol |
IUPAC Name |
N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide |
InChI |
InChI=1S/C9H11N3OS2/c1-2-5-14-9-12-11-8(15-9)10-7(13)6-3-4-6/h2,6H,1,3-5H2,(H,10,11,13) |
InChI Key |
CTJYWAIYMNHVNK-UHFFFAOYSA-N |
Canonical SMILES |
C=CCSC1=NN=C(S1)NC(=O)C2CC2 |
Origin of Product |
United States |
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